1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxymethyl substituent at the fifth position of the ring. This compound is structurally analogous to intermediates used in peptide synthesis, drug development, and materials science, where substituent variations at the piperidine ring critically influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
5-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-7-8(6-10(15)16)4-5-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
HEBZWCUGHWLEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine Nitrogen
The Boc group is introduced to protect the amine functionality on the piperidine ring. This is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or potassium carbonate, or sterically hindered organic amines like diisopropylethylamine. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or a THF/water mixture at mild temperatures (10–30 °C) for 1 to 6 hours until completion. The product is isolated by conventional methods such as filtration, chromatography, or recrystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Na2CO3 or K2CO3, THF, 10–30 °C, 1–6 h | Mild conditions, high selectivity |
Introduction of Carboxymethyl Group at 5-Position
The carboxymethyl substituent can be introduced via alkylation or carboxylation reactions. One approach involves lithiation of a brominated intermediate (e.g., 4-(2-bromophenyl)piperidine derivatives) with an alkyl lithium reagent (such as tert-butyllithium) at low temperatures (−100 °C to −60 °C) in anhydrous THF, followed by reaction with carbon dioxide (dry ice) to introduce the carboxyl group. This step is carefully controlled to ensure regioselectivity and to prevent overreaction. The reaction time ranges from 0.5 to 3 hours for lithiation and 6 to 24 hours for carboxylation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Lithiation & Carboxylation | tert-Butyllithium, CO2, THF, −100 to −60 °C, 0.5–3 h + 6–24 h | Low temperature critical for selectivity |
Reduction and Further Functional Group Transformations
Borane complexes (e.g., borane dimethyl sulfide or borane-THF complex) are used to reduce intermediates such as esters to alcohols or aldehydes under reflux conditions (50–70 °C) for 1 hour, followed by quenching with methanol. The reaction mixture is then worked up by aqueous acid/base extraction and drying to isolate the desired intermediate.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reduction | Borane dimethyl sulfide complex, reflux, MeOH quench | Efficient reduction of esters |
Purification and Isolation
After each synthetic step, purification is achieved by standard methods including:
- Filtration
- Chromatography (silica gel column)
- Recrystallization from suitable solvents
These methods ensure removal of impurities and by-products, yielding high-purity target compounds.
Representative Synthetic Sequence Summary
| Step | Intermediate/Compound | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine derivative | Boc2O, Na2CO3, THF, 10–30 °C, 1–6 h | Boc-protected piperidine |
| 2 | Boc-protected intermediate | tert-Butyllithium, THF, −100 to −60 °C, CO2 addition | Carboxylation at 5-position |
| 3 | Carboxylated intermediate | Borane dimethyl sulfide, reflux, MeOH quench | Reduction of ester or keto groups |
| 4 | Final compound | Purification by chromatography/recrystallization | 1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid |
Analytical Data and Characterization
The final compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirming the presence of Boc group, carboxymethyl, and carboxylic acid functionalities.
- Mass spectrometry confirming molecular weight consistent with C13H21NO6.
- Melting point and purity assessment by HPLC.
These confirm the successful synthesis and high purity of the target compound.
Notes on Optimization and Industrial Relevance
- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions.
- Use of anhydrous conditions and inert atmosphere (nitrogen) is critical during lithiation and carboxylation steps.
- Continuous flow reactors and automated platforms can be employed to improve scalability and reproducibility.
- The Boc protective group is stable under many conditions but can be removed selectively if needed for further functionalization.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction: The carboxymethyl group can be oxidized to form different derivatives, while reduction can modify the piperidine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxidized Derivatives: Various oxidized forms depending on the specific conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, affecting its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Attributes of Comparable Compounds
Biological Activity
1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 26250-84-0
- Appearance : White to off-white powder
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its effects on various cellular and molecular targets. The following sections detail specific activities observed in research studies.
1. Anti-inflammatory Activity
Research has indicated that carboxylic acid derivatives, including piperidine-based compounds, exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit the upregulation of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which plays a crucial role in inflammation and immune responses .
Case Study:
In a study involving an interleukin-1 (IL-1) induced paw inflammation model in mice, certain piperidine derivatives demonstrated potent oral inhibitory activities against neutrophil migration, suggesting a potential therapeutic application for inflammatory diseases .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that similar piperidine derivatives can exhibit antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Piperidine Derivative | Staphylococcus aureus | Moderate Inhibition |
| Piperidine Derivative | Escherichia coli | Significant Inhibition |
This table summarizes findings from studies evaluating the antimicrobial effects of related compounds .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cancer cell lines. Preliminary results suggest moderate anticancer activity against MCF-7 breast cancer cell lines and good antitubercular activity against Mycobacterium tuberculosis (MTB H37Rv) .
Research Findings:
In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on cancer cells, indicating their potential as chemotherapeutic agents .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inhibition of Adhesion Molecules : The compound may interfere with the expression of adhesion molecules, thereby modulating inflammatory responses.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through the disruption of cell cycle progression.
Q & A
Basic Question: What are the recommended safety protocols for handling and storing this compound in laboratory settings?
Answer:
When handling this compound, adhere to the following:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved masks if dust/aerosol formation is possible .
- Storage: Store in a dry environment at 2–8°C in sealed containers to prevent moisture absorption or decomposition .
- Ventilation: Use fume hoods to minimize inhalation risks, especially during weighing or synthesis steps .
- Spill Management: Avoid dry sweeping; use inert absorbents and dispose of waste as hazardous chemical material .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Answer:
A typical synthesis involves:
- Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
- Step 2: Introduction of the carboxymethyl group at the 5-position using alkylation or Michael addition, followed by hydrolysis to the carboxylic acid .
- Workup: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Yields typically range from 50–70%, depending on reaction optimization .
Advanced Question: How can coupling reagents like DCC/DMAP improve the efficiency of derivatization reactions involving this compound?
Answer:
DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for activating carboxyl groups during amide or ester formation:
- Mechanism: DCC activates the carboxylic acid to form an active ester intermediate, while DMAP acts as a nucleophilic catalyst to accelerate the reaction .
- Optimization: Use anhydrous conditions (e.g., THF or DMF) and stoichiometric ratios (1:1.2:0.1 for acid:DCC:DMAP) to minimize side products. Monitor reaction progress via TLC or HPLC .
- Troubleshooting: Low yields may result from moisture ingress or insufficient activation; ensure rigorous drying of solvents and reagents .
Basic Question: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and carboxymethyl resonance (δ ~3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% typically required) .
- Mass Spectrometry (MS): ESI-MS in negative ion mode verifies the molecular ion peak (e.g., [M-H]⁻ at m/z 328.3 for C₁₄H₂₃NO₆) .
Advanced Question: How does the compound’s stability vary under acidic, basic, or thermal conditions?
Answer:
- Acidic Conditions: The Boc group is labile in strong acids (e.g., TFA), leading to deprotection and formation of tert-butanol and CO₂ .
- Basic Conditions: The carboxymethyl group may undergo hydrolysis at high pH (>10), requiring neutralization post-reaction .
- Thermal Stability: Decomposition occurs above 150°C, releasing nitrogen oxides and carbon oxides; differential scanning calorimetry (DSC) is recommended for stability profiling .
Advanced Question: What strategies are used to resolve contradictions in reported synthetic yields or impurity profiles?
Answer:
- Root-Cause Analysis: Compare reaction parameters (e.g., solvent polarity, temperature) across studies. For example, using DMF instead of THF may enhance solubility but increase side reactions .
- Impurity Identification: LC-MS or 2D NMR can detect by-products like tert-butyl carbamate or unhydrolyzed esters .
- Design of Experiments (DoE): Systematic variation of parameters (e.g., reagent ratios, time) identifies optimal conditions via response surface methodology .
Advanced Question: What role does this compound play in medicinal chemistry, particularly as a building block for bioactive molecules?
Answer:
- Kinase Inhibitor Synthesis: The piperidine core serves as a scaffold for binding ATP pockets in kinases. The carboxymethyl group enhances solubility for in vivo studies .
- Peptide Mimetics: The Boc-protected amine is used in solid-phase peptide synthesis (SPPS) to create constrained cyclic peptides .
- Case Study: In PROTACs (proteolysis-targeting chimeras), derivatives of this compound link E3 ligase binders to target proteins .
Basic Question: What occupational exposure limits (OELs) or toxicological profiles are documented for this compound?
Answer:
- Acute Toxicity: Oral LD₅₀ > 2000 mg/kg (Category 4; H302), with skin irritation (Category 2; H315) and eye irritation (Category 2A; H319) noted .
- Carcinogenicity: Not classified by IARC, NTP, or ACGIH .
- Exposure Controls: No specific OELs, but ALARA (As Low As Reasonably Achievable) principles apply. Use gloveboxes for prolonged handling .
Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT): Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites, aiding in derivatization planning .
- Molecular Docking: Simulates binding to protein targets (e.g., kinases) using software like AutoDock Vina. Adjust the carboxymethyl group’s conformation to optimize binding energy .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2, moderate blood-brain barrier permeability) .
Basic Question: What environmental precautions are necessary when disposing of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
